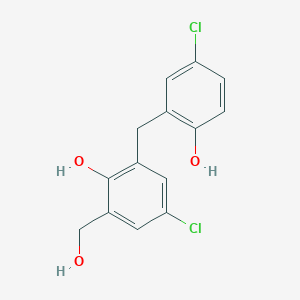

Defluoro-6-chloro Norfloxacin Hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Photodegradation and Environmental Behavior

Photoinduced C-F Bond Cleavage

Research has shown that fluorinated 7-amino-4-quinolone-3-carboxylic acids, including norfloxacin, undergo photoinduced heterolytic defluorination in water. This process generates aryl cations, leading to the formation of corresponding phenols, and is influenced by the presence of electron-donating substituents. The photostability of these compounds varies based on their molecular structure, with ofloxacin showing higher photostability due to an 8-alkoxy derivative that makes defluorination inefficient. This study provides insight into the photochemical pathways that could affect defluoro-6-chloro Norfloxacin Hydrochloride in aqueous environments (Fasani et al., 1999).

Degradation in Aqueous Solutions

Investigations into the degradation of norfloxacin by gas-liquid phase dielectric barrier discharge plasma have demonstrated the cleavage of piperazine and quinolone rings, defluorination, and hydroxylation as major pathways. This suggests potential environmental degradation mechanisms for Defluoro-6-chloro Norfloxacin Hydrochloride (Xu et al., 2020).

Photocatalytic Degradation

The photocatalytic degradation of norfloxacin using BiOBr/iron oxides hybrid photocatalyst under visible light has shown that superoxide radicals and hydroxyl radicals play a significant role. The degradation pathway involves piperazine ring transformation, decarboxylation, and defluorination, highlighting potential photocatalytic methods for the degradation of Defluoro-6-chloro Norfloxacin Hydrochloride in water systems (Guo et al., 2017).

Reaction with Other Substances

- Complexation with Aluminium (III) Ion: Studies on the fluorescence reaction and complexation equilibria between norfloxacin and aluminium (III) ion in a chloride medium may provide a basis for understanding how Defluoro-6-chloro Norfloxacin Hydrochloride interacts with metal ions, forming complexes that could influence its environmental fate and behavior (Djurdjević et al., 1995).

Environmental Exposure and Risk Assessment

- Risk Assessment in Wastewater: The environmental exposure and risk assessment of fluoroquinolone antibacterial agents, including norfloxacin, in wastewater highlight the importance of understanding the environmental presence, removal efficiencies during wastewater treatment, and potential ecotoxicological impacts. This research is essential for assessing the environmental risks associated with Defluoro-6-chloro Norfloxacin Hydrochloride (Golet et al., 2002).

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Defluoro-6-chloro Norfloxacin Hydrochloride involves the introduction of a chlorine atom and the removal of a fluorine atom from Norfloxacin. The resulting compound is then reacted with hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "Norfloxacin", "Chlorine gas", "Sodium hydroxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Norfloxacin is dissolved in water and sodium hydroxide is added to adjust the pH to 10-11.", "Chlorine gas is bubbled through the solution until a yellow color develops.", "The solution is then acidified with hydrochloric acid to a pH of 2-3.", "The resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin.", "Defluoro-6-chloro Norfloxacin is then dissolved in hydrochloric acid and the solution is heated to 60-70°C for several hours.", "The solution is cooled and the resulting solid is filtered and washed with water to yield Defluoro-6-chloro Norfloxacin Hydrochloride." ] } | |

CAS-Nummer |

67681-86-1 |

Molekularformel |

C₁₆H₁₈ClN₃O₃·HCl |

Molekulargewicht |

335.793646 |

Synonyme |

6-Chloro-1-ethyl-1,4-dihydro-4-oxo-7-(1-piperazinyl)-, hydrochloride-3-quinolinecarboxylic Acid; Norfloxacin impurity F_x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4,5,6-Triacetyloxy-2-(bromomethyl)oxan-3-yl] acetate](/img/structure/B1145030.png)